SN 6

Description

Properties

IUPAC Name |

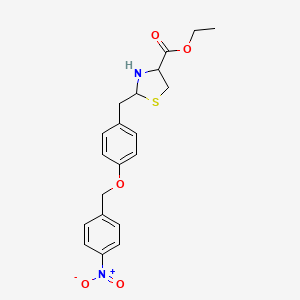

ethyl 2-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-2-26-20(23)18-13-28-19(21-18)11-14-5-9-17(10-6-14)27-12-15-3-7-16(8-4-15)22(24)25/h3-10,18-19,21H,2,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYIJXLMBWCGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSC(N1)CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436978 | |

| Record name | SN-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415697-08-4 | |

| Record name | SN-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SN-6, a Selective Na+/Ca2+ Exchanger Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SN-6 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. This benzyloxyphenyl derivative has demonstrated a preferential inhibitory effect on the NCX1 isoform, making it a valuable tool for investigating the physiological and pathophysiological roles of NCX in various cell types. This technical guide provides a comprehensive overview of the mechanism of action of SN-6, including its molecular interactions, effects on signaling pathways, and detailed experimental protocols for its study. Quantitative data are summarized for clarity, and key mechanisms are visualized through signaling pathway and experimental workflow diagrams.

Core Mechanism of Action: Selective Inhibition of the Na+/Ca2+ Exchanger

SN-6 exerts its pharmacological effects primarily through the direct inhibition of the Na+/Ca2+ exchanger (NCX). The NCX is a bidirectional membrane transporter that plays a crucial role in maintaining intracellular calcium concentration by exchanging three sodium ions for one calcium ion across the plasma membrane.

SN-6 has been shown to be a selective inhibitor of NCX, with a higher potency for the NCX1 isoform compared to NCX2 and NCX3.[1][2][3][4] The inhibition is concentration-dependent and affects both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of the exchanger. Notably, SN-6 preferentially inhibits the 45Ca2+ uptake via NCX over the 45Ca2+ efflux.[1]

Studies have indicated that SN-6's inhibitory action is dependent on the intracellular Na+ concentration, with higher concentrations of intracellular Na+ leading to more potent inhibition of the NCX.[5] This suggests that SN-6 may stabilize an inactivated state of the exchanger that is promoted by high intracellular sodium.

Molecular Binding Site

Site-directed mutagenesis and studies with chimeric proteins have identified several key amino acid residues within the NCX1 isoform that are crucial for the interaction with SN-6. These molecular determinants include Phe-213, Val-227, Tyr-228, Gly-833, and Asn-839.[1] These residues are located in transmembrane segments and adjacent loops, suggesting that SN-6 binds to a pocket that is critical for the conformational changes associated with ion transport.

Quantitative Data Summary

The inhibitory potency of SN-6 has been quantified in various experimental systems. The following tables summarize the key IC50 values for SN-6 against different NCX isoforms and other ion channels.

Table 1: Inhibitory Potency (IC50) of SN-6 on NCX Isoforms

| Target | IC50 (µM) | Experimental System | Reference |

| NCX1 | 2.9 | NCX-transfected fibroblasts (45Ca2+ uptake) | [1][2][3][4] |

| NCX2 | 16 | NCX-transfected fibroblasts (45Ca2+ uptake) | [2][3][4] |

| NCX3 | 8.6 | NCX-transfected fibroblasts (45Ca2+ uptake) | [2][3][4] |

| Outward NCX current (INCX) | 2.3 | Guinea pig ventricular myocytes | [5] |

| Inward NCX current (INCX) | 1.9 | Guinea pig ventricular myocytes | [5] |

| Unidirectional outward INCX | 0.6 | Guinea pig ventricular myocytes | [5] |

Table 2: Off-Target Effects of SN-6

| Target | Effect | Concentration (µM) | Reference |

| INa (Sodium current) | ~13% inhibition | 10 | [5] |

| ICa (Calcium current) | ~34% inhibition | 10 | [5] |

| IK (Potassium current) | ~33% inhibition | 10 | [5] |

| IK1 (Inward rectifier K+ current) | ~13% inhibition | 10 | [5] |

| Muscarinic acetylcholine receptor | IC50 = 18 | [3][4] |

Signaling Pathways Affected by SN-6

The inhibition of NCX by SN-6 has significant implications for cellular signaling, particularly in excitable cells like cardiac myocytes and neurons, as well as in pathological conditions such as ischemia-reperfusion injury.

Regulation of Intracellular Calcium

By blocking the primary calcium extrusion mechanism in many cells, SN-6 leads to an elevation of intracellular calcium levels. This can have profound effects on calcium-dependent signaling pathways, including muscle contraction, neurotransmitter release, and gene expression.

Caption: SN-6 inhibits the Na+/Ca2+ exchanger (NCX), leading to altered intracellular Ca2+ levels and impacting downstream signaling.

Cardioprotection during Hypoxia/Reoxygenation

SN-6 has been shown to protect renal tubular cells from damage induced by hypoxia/reoxygenation.[1] During ischemia, intracellular sodium levels rise, leading to a reversal of the NCX mode and subsequent calcium influx upon reperfusion. This calcium overload is a major contributor to cell death. By inhibiting the reverse mode of NCX, SN-6 can mitigate this detrimental calcium influx and protect cells from injury.

Caption: SN-6 protects against hypoxia/reoxygenation injury by inhibiting reverse mode NCX and preventing Ca2+ overload.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of SN-6.

45Ca2+ Uptake Assay in NCX-Transfected Fibroblasts

This assay is used to measure the activity of the Na+/Ca2+ exchanger by quantifying the uptake of radioactive calcium into cells.

Principle: Cells are loaded with Na+ to promote the reverse mode of NCX (Ca2+ influx). The amount of radioactive 45Ca2+ that enters the cells is then measured in the presence and absence of the inhibitor.

Methodology:

-

Cell Culture: NCX-transfected fibroblasts (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

Na+ Loading: Cells are incubated in a Na+-rich, K+-free medium to increase intracellular Na+ concentration.

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of SN-6 for a specified time (e.g., 15 minutes).

-

45Ca2+ Uptake: The uptake reaction is initiated by adding a buffer containing 45Ca2+.

-

Termination: The reaction is stopped by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3 solution) to remove extracellular 45Ca2+.

-

Lysis and Scintillation Counting: Cells are lysed, and the radioactivity is measured using a scintillation counter to determine the amount of 45Ca2+ uptake.

Caption: Workflow for assessing NCX activity using a 45Ca2+ uptake assay.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ionic currents across the membrane of a single cell, allowing for the direct measurement of NCX current (INCX).

Principle: A glass micropipette is used to form a tight seal with the cell membrane, allowing for the control of the membrane potential and the measurement of the resulting currents.

Methodology:

-

Cell Isolation: Single cells (e.g., cardiac ventricular myocytes) are isolated by enzymatic digestion.

-

Pipette Solution: The patch pipette is filled with a solution containing a known concentration of Na+ and Ca2+ to control the intracellular environment.

-

Whole-Cell Configuration: A giga-ohm seal is formed between the pipette and the cell, and the membrane patch is ruptured to gain electrical access to the cell interior.

-

Voltage Protocol: The membrane potential is clamped at various voltages to elicit the inward and outward components of the INCX.

-

Drug Application: SN-6 is applied to the bath solution to observe its effect on the INCX.

-

Data Acquisition and Analysis: The currents are recorded and analyzed to determine the inhibitory effect of SN-6 on the INCX.

Conclusion

SN-6 is a valuable pharmacological tool for studying the Na+/Ca2+ exchanger. Its selectivity for NCX, particularly the NCX1 isoform, allows for the targeted investigation of the role of this transporter in various physiological and pathological processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with SN-6. Further research into the off-target effects and the development of even more selective inhibitors will continue to advance our understanding of NCX biology and its potential as a therapeutic target.

References

- 1. Inhibitory mechanism of SN-6, a novel benzyloxyphenyl Na+/Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SN-6 | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 5. Characterization of SN-6, a novel Na+/Ca2+ exchange inhibitor in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of SN 6, a Selective Na+/Ca2+ Exchanger Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SN 6, a selective inhibitor of the Na+/Ca2+ exchanger (NCX). This compound, chemically identified as 2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester, has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of NCX. This document details the synthetic route to this compound, provides extensive quantitative data on its biological activity, and outlines the experimental protocols for its characterization. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with the study of this compound.

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis by mediating the counter-transport of Na+ and Ca2+ ions. Dysregulation of NCX activity has been implicated in a variety of pathological conditions, including cardiac arrhythmias, ischemia-reperfusion injury, and neurological disorders. Consequently, the development of selective NCX inhibitors is of significant interest for both basic research and therapeutic applications.

This compound was identified as a novel benzyloxyphenyl derivative with selective inhibitory activity against the NCX1 isoform.[1][2] Its discovery has provided researchers with a more specific tool compared to earlier, less selective inhibitors, facilitating a deeper understanding of the distinct roles of NCX isoforms in cellular physiology and disease.[3][4]

Physicochemical Properties and Quantitative Data

This compound is a synthetic organic compound with the following properties:

| Property | Value | Source |

| IUPAC Name | ethyl 2-[[4-[(4-nitrophenyl)methoxy]phenyl]methyl]-1,3-thiazolidine-4-carboxylate | [5] |

| Molecular Formula | C20H22N2O5S | [5] |

| Molecular Weight | 402.5 g/mol | [5] |

| CAS Number | 415697-08-4 | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | [6] |

Biological Activity: IC50 Values

The inhibitory potency of this compound has been quantified against different NCX isoforms and other cellular targets:

| Target | Assay Condition | IC50 Value (µM) | Source |

| NCX1 | 45Ca2+ uptake in NCX1-transfected cells | 2.9 | [7] |

| NCX2 | 45Ca2+ uptake in NCX2-transfected cells | 16 | [7] |

| NCX3 | 45Ca2+ uptake in NCX3-transfected cells | 8.6 | [7] |

| Bidirectional INCX (outward) | Whole-cell patch clamp in guinea pig ventricular myocytes | 2.3 | [8] |

| Bidirectional INCX (inward) | Whole-cell patch clamp in guinea pig ventricular myocytes | 1.9 | [8] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the protection of 4-hydroxybenzaldehyde, followed by etherification, reduction, and finally, condensation with L-cysteine ethyl ester.

Experimental Protocol: Synthesis of 2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester (this compound)

Step 1: Synthesis of 4-(4-nitrobenzyloxy)benzaldehyde

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

To this suspension, add 4-nitrobenzyl bromide (1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 4-(4-nitrobenzyloxy)benzaldehyde as a solid.

Step 2: Synthesis of (4-(4-nitrobenzyloxy)phenyl)methanol

-

Dissolve the 4-(4-nitrobenzyloxy)benzaldehyde (1.0 eq) in a mixture of methanol and dichloromethane.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (4-(4-nitrobenzyloxy)phenyl)methanol.

Step 3: Synthesis of 4-(chloromethyl)-1-nitro-2-(phenoxymethyl)benzene

-

Dissolve the (4-(4-nitrobenzyloxy)phenyl)methanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzyl chloride intermediate.

Step 4: Synthesis of this compound

-

To a solution of L-cysteine ethyl ester hydrochloride (1.2 eq) in ethanol, add triethylamine (2.5 eq) and stir for 15 minutes.

-

Add a solution of the crude 4-(chloromethyl)-1-nitro-2-(phenoxymethyl)benzene (1.0 eq) in ethanol to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Biological Characterization: Experimental Protocols

45Ca2+ Uptake Assay for NCX Inhibition

This assay measures the ability of this compound to inhibit the uptake of radioactive calcium into cells expressing specific NCX isoforms.

-

Cell Culture: Culture HEK293 cells stably transfected with the cDNA for rat NCX1, NCX2, or NCX3 in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic.

-

Na+ Loading: Incubate the cells in a Na+-rich solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES-Tris, pH 7.4) containing a Na+ ionophore like monensin (10 µM) for 30 minutes at 37°C.

-

Initiation of Ca2+ Uptake: Wash the cells rapidly with a Na+-free solution to remove the ionophore and extracellular Na+. Immediately add the uptake buffer containing 45Ca2+ (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES-Tris, pH 7.4, and 10 µCi/mL 45CaCl2) and varying concentrations of this compound or vehicle (DMSO).

-

Termination of Uptake: After a short incubation period (e.g., 10 seconds), terminate the uptake by rapidly washing the cells with an ice-cold stop solution (e.g., Na+-free solution containing 2 mM LaCl3).

-

Quantification: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS) and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Measuring INCX

This technique allows for the direct measurement of the NCX current (INCX) and the effect of this compound on its activity.[8]

-

Cell Preparation: Isolate single ventricular myocytes from guinea pig hearts by enzymatic digestion.

-

Pipette and Bath Solutions:

-

Internal (Pipette) Solution (in mM): 110 Cs-aspartate, 20 CsCl, 10 MgATP, 10 HEPES, 5 EGTA, pH 7.2 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH. To block other currents, add specific inhibitors like nifedipine (for L-type Ca2+ channels) and ouabain (for the Na+/K+ pump).

-

-

Recording INCX:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a holding potential of -40 mV.

-

Apply a voltage ramp protocol (e.g., from +80 mV to -120 mV over 500 ms) to elicit both outward (reverse mode) and inward (forward mode) INCX.

-

Record the baseline current.

-

-

Application of this compound: Perfuse the cell with the external solution containing the desired concentration of this compound.

-

Data Acquisition and Analysis:

-

Record the current during the voltage ramp in the presence of this compound.

-

The this compound-sensitive current is obtained by subtracting the current recorded in the presence of the compound from the baseline current.

-

Measure the peak outward and inward currents at specific voltages (e.g., +60 mV and -100 mV) to determine the percentage of inhibition and construct a dose-response curve to calculate IC50 values.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of NCX1 Inhibition by this compound

The following diagram illustrates the central role of NCX1 in cellular calcium homeostasis and the mechanism of its inhibition by this compound.

Caption: Mechanism of NCX1 inhibition by this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines the logical progression of experiments to characterize a novel NCX inhibitor like this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a selective and potent inhibitor of the Na+/Ca2+ exchanger, with a preference for the NCX1 isoform. Its discovery has provided a valuable chemical probe to dissect the complex roles of NCX in health and disease. This technical guide has summarized the key information regarding the synthesis, quantitative biological data, and detailed experimental protocols for the study of this compound. The provided diagrams of the relevant signaling pathway and experimental workflow offer a clear framework for researchers and drug development professionals working with this important pharmacological agent. Further investigation into the therapeutic potential of this compound and similar NCX inhibitors is warranted.

References

- 1. Discovery and characterization of ORM‐11372, a novel inhibitor of the sodium‐calcium exchanger with positive inotropic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Effects of Mitochondrial Na+/Ca2+ Exchanger Inhibition and Ca2+ Uniporter Activation on Ca2+ Sparks and Arrhythmogenesis in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential therapeutic effects of Na+/Ca2+ exchanger inhibition in cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

- 6. Patch‐clamp recordings [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. Patch Clamp Protocol [labome.com]

SN 6: A Technical Guide to its Selectivity for NCX Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of SN 6, a benzyloxyphenyl derivative and a known inhibitor of the Sodium-Calcium Exchanger (NCX), for the three main NCX isoforms: NCX1, NCX2, and NCX3. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of relevant pathways and workflows to support further research and drug development efforts.

Quantitative Selectivity of this compound

The inhibitory potency of this compound varies across the different NCX isoforms, demonstrating a degree of selectivity. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various studies.

Table 1: this compound IC50 Values for NCX Isoforms in 45Ca2+ Uptake Assays

| Isoform | IC50 (µM) | Cell Type | Notes |

| NCX1 | 2.9 ± 0.12 | Transfected cells | [1] |

| NCX2 | 16 ± 1.1 | Transfected cells | [1] |

| NCX3 | 8.6 ± 0.27 | Transfected cells | [1] |

Table 2: this compound IC50 Values for NCX Current (INCX) in Cardiac Myocytes

| INCX Component | IC50 (µM) | Experimental Condition |

| Bidirectional (outward) | 2.3 | Guinea pig ventricular myocytes |

| Bidirectional (inward) | 1.9 | Guinea pig ventricular myocytes |

| Unidirectional (outward) | 0.6 | Guinea pig ventricular myocytes |

This compound demonstrates a preference for inhibiting NCX1 over NCX2 and NCX3 in 45Ca2+ uptake assays.[1] The inhibitory effect of this compound on the NCX current is also dependent on the direction of ion transport and the intracellular sodium concentration.[2][3] The potency of this compound in suppressing the NCX current increases as the intracellular Na+ concentration rises.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the selectivity of this compound.

45Ca2+ Uptake Assay

This assay measures the influx of radioactive 45Ca2+ into cells expressing specific NCX isoforms to determine the inhibitory effect of this compound.

1. Cell Culture and Transfection:

-

Culture a suitable host cell line (e.g., LLC-PK1) in appropriate media.

-

Transfect the cells with plasmids encoding the desired NCX isoform (NCX1, NCX2, or NCX3).

-

Select and maintain stable transfectants.

2. Na+ Loading:

-

Plate the transfected cells in 24-well dishes until confluent.

-

To load the cells with Na+, incubate them at 37°C for 40 minutes in a balanced salt solution (BSS) containing 10 mM HEPES/Tris (pH 7.4), 146 mM NaCl, 4 mM KCl, 2 mM MgCl2, 0.1 mM CaCl2, 10 mM glucose, 0.1% bovine serum albumin, 1 mM ouabain, and 10 µM monensin.[1]

3. Inhibitor Incubation:

-

Pre-incubate the Na+-loaded cells with varying concentrations of this compound (or vehicle control) for 15 minutes before initiating the 45Ca2+ uptake.[1]

4. 45Ca2+ Uptake Initiation:

-

Initiate Ca2+ uptake by replacing the Na+-loading solution with a Na+-free BSS (substituting NaCl with equimolar choline chloride) or a normal BSS, both containing 0.1 mM 45CaCl2 and 1 mM ouabain.[1]

5. Termination and Measurement:

-

Terminate the uptake at a specific time point by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3 solution).

-

Solubilize the cells with 0.1 N NaOH.

-

Determine the amount of 45Ca2+ uptake by scintillation counting and normalize it to the protein content of each sample.

6. Data Analysis:

-

Calculate the initial rate of Na+-dependent 45Ca2+ uptake.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the NCX current (INCX) in isolated cells, allowing for a detailed characterization of the inhibitory effects of this compound.

1. Cell Isolation:

-

Isolate ventricular myocytes from guinea pig hearts using enzymatic digestion.

2. Electrophysiological Recording:

-

Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

-

Use borosilicate glass pipettes with a specific resistance when filled with the internal solution.

-

The internal solution for recording INCX typically contains (in mM): 140 Cs-aspartate, 10 NaCl, 20 HEPES, 5 Mg-ATP, 10 BAPTA, and a specific concentration of CaCl2 to achieve a desired free Ca2+ concentration, with pH adjusted to 7.2 with CsOH.

-

The external solution (Tyrode's solution) typically contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH. To isolate INCX, other ionic currents are blocked using specific inhibitors (e.g., nifedipine for ICa, ouabain for the Na+/K+ pump).

3. Voltage Protocol:

-

Hold the cell at a specific holding potential (e.g., -40 mV).

-

Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both outward (forward mode) and inward (reverse mode) NCX currents.[4]

4. Inhibitor Application:

-

Record baseline INCX.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

5. Data Analysis:

-

Identify the INCX as the Ni2+-sensitive current by applying a high concentration of NiCl2 to block NCX.[4][5][6][7]

-

Measure the amplitude of the outward and inward INCX at specific voltages before and after the application of this compound.

-

Calculate the percentage of inhibition at each concentration to determine the IC50 values for the outward and inward components of the current.

Visualizations

The following diagrams illustrate the signaling pathway of the Na+/Ca2+ exchanger and a typical experimental workflow for inhibitor testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of SN-6, a novel Na+/Ca2+ exchange inhibitor in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological effects of SN-6, a novel Na+/Ca2+ exchange inhibitor on membrane currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]

Probing the Interaction of SN-6 with the Na+/Ca2+ Exchanger: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical membrane protein responsible for maintaining calcium homeostasis in a variety of cell types. Its dysregulation has been implicated in numerous pathological conditions, making it a promising target for therapeutic intervention. SN-6, a benzyloxyphenyl derivative, has emerged as a selective inhibitor of NCX, demonstrating preferential activity towards the NCX1 isoform. This technical guide provides a comprehensive overview of the binding site of SN-6 on the Na+/Ca2+ exchanger, consolidating key quantitative data, outlining experimental methodologies, and visualizing the intricate molecular interactions and investigative workflows.

Quantitative Analysis of SN-6 Inhibition

The inhibitory potency of SN-6 against various NCX isoforms and under different experimental conditions has been quantified through several studies. The following tables summarize the key IC50 values, providing a comparative look at the inhibitor's activity.

Table 1: Inhibitory Potency (IC50) of SN-6 on NCX Isoforms

| NCX Isoform | Assay Type | IC50 (µM) | Reference |

| NCX1 | 45Ca2+ uptake | 2.9 | [1][2][3] |

| NCX2 | 45Ca2+ uptake | 16 | [1][3] |

| NCX3 | 45Ca2+ uptake | 8.6 | [1][3] |

Table 2: Inhibitory Potency (IC50) of SN-6 on NCX Current (INCX) in Guinea Pig Ventricular Myocytes

| INCX Component | IC50 (µM) | Reference |

| Bidirectional (Outward) | 2.3 | [2] |

| Bidirectional (Inward) | 1.9 | [2] |

| Unidirectional (Outward) | 0.6 | [2] |

The Molecular Binding Site of SN-6 on NCX1

Through chimeric and site-directed mutagenesis studies, key amino acid residues within the NCX1 isoform have been identified as crucial for the binding and inhibitory action of SN-6. These residues are believed to form a part of the binding pocket for SN-6 and other benzyloxyphenyl derivatives.

Key Interacting Residues in NCX1: [1][4]

-

Phenylalanine at position 213 (Phe-213)

-

Valine at position 227 (Val-227)

-

Tyrosine at position 228 (Tyr-228)

-

Glycine at position 833 (Gly-833)

-

Asparagine at position 839 (Asn-839)

These residues are located in transmembrane segments and extracellular loops, suggesting a complex interaction site. The diagram below illustrates the proposed interaction between SN-6 and these key residues within the NCX1 protein.

Caption: Proposed binding of SN-6 to key residues in NCX1.

Experimental Methodologies

Site-Directed Mutagenesis

This technique is fundamental for identifying the specific amino acid residues involved in drug binding. By systematically replacing individual amino acids in the NCX1 protein, researchers can assess the impact of each mutation on the inhibitory effect of SN-6.

General Protocol:

-

Plasmid Template Preparation: A plasmid containing the cDNA of the wild-type NCX1 is prepared.

-

Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution. These primers are complementary to the template DNA, with the exception of the codon to be mutated.

-

PCR Amplification: The plasmid is amplified using a high-fidelity DNA polymerase and the mutagenic primers. This results in the synthesis of new plasmids containing the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI enzyme, which specifically targets methylated DNA (the parental plasmid).

-

Transformation: The mutated plasmids are transformed into competent E. coli cells for amplification.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Functional Assay: The mutated NCX1 protein is then expressed in a suitable cell line to assess the effect of the mutation on SN-6 inhibition using functional assays like 45Ca2+ uptake or electrophysiology.

45Ca2+ Uptake Assay

This radioisotope-based assay is a common method to measure the activity of the Na+/Ca2+ exchanger. It directly quantifies the influx of calcium into cells or vesicles, which is mediated by the exchanger operating in its reverse mode.

General Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., fibroblasts) is cultured and transfected with the cDNA for the desired NCX isoform (wild-type or mutant).

-

Na+ Loading: The cells are loaded with Na+ to promote the reverse mode of the exchanger (Ca2+ influx). This is typically achieved by incubating the cells in a Na+-rich, K+-free solution.

-

Initiation of Uptake: The Na+-loaded cells are then exposed to a solution containing 45Ca2+ and the test compound (SN-6 at various concentrations).

-

Termination of Uptake: After a defined incubation period, the uptake of 45Ca2+ is rapidly terminated by washing the cells with an ice-cold stop solution (e.g., containing La3+ or EGTA to block further Ca2+ transport).

-

Quantification: The amount of 45Ca2+ that has entered the cells is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are determined by plotting the inhibition of 45Ca2+ uptake as a function of the SN-6 concentration.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical currents generated by the Na+/Ca2+ exchanger (INCX) across the cell membrane. It provides detailed information about the mode- and voltage-dependence of the inhibitor's action.

General Protocol:

-

Cell Preparation: Single cells (e.g., cardiac myocytes or transfected cells) are isolated and placed in a recording chamber.

-

Pipette Preparation: A glass micropipette with a small tip diameter is filled with an internal solution that mimics the intracellular ionic environment.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential of the cell is clamped at a desired voltage, and the resulting current is measured.

-

INCX Isolation: Specific voltage protocols and pharmacological agents are used to isolate the INCX from other ionic currents.

-

Drug Application: SN-6 is applied to the cell, and the changes in INCX are recorded to determine the inhibitory effect.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for characterizing the binding site and inhibitory mechanism of a compound like SN-6 on the Na+/Ca2+ exchanger.

Caption: Workflow for SN-6 binding site characterization.

Conclusion

SN-6 represents a valuable pharmacological tool for studying the physiological and pathological roles of the Na+/Ca2+ exchanger. The identification of its binding site on NCX1, defined by a cluster of key amino acid residues, provides a structural basis for its inhibitory mechanism and a foundation for the rational design of more potent and isoform-selective NCX inhibitors. The experimental methodologies outlined in this guide, from initial functional screening to detailed molecular interrogation, provide a robust framework for the continued investigation of NCX modulators and their therapeutic potential.

References

Initial Studies on the Biological Activity of SN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial biological studies on SN-6, a selective inhibitor of the Na+/Ca2+ exchanger (NCX). The document summarizes key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the relevant signaling pathways and experimental workflows.

Core Biological Activity: Inhibition of the Na+/Ca2+ Exchanger

SN-6 has been identified as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), a crucial membrane protein involved in maintaining calcium homeostasis in various cell types. Its inhibitory activity has been quantified against the three main isoforms of the NCX, demonstrating a degree of selectivity.

Quantitative Data on SN-6 Inhibitory Activity

The inhibitory potency of SN-6 has been determined through various assays, with the half-maximal inhibitory concentrations (IC50) serving as a key metric.

| Target | Assay Type | IC50 (µM) | Reference |

| NCX1 | 45Ca2+ Uptake | 2.9 ± 0.12 | [1] |

| NCX2 | 45Ca2+ Uptake | 16 ± 1.1 | [1] |

| NCX3 | 45Ca2+ Uptake | 8.6 ± 0.27 | [1] |

| Bidirectional INCX (outward) | Electrophysiology | 2.3 | [2][3] |

| Bidirectional INCX (inward) | Electrophysiology | 1.9 | [2][3] |

| Unidirectional INCX (outward) | Electrophysiology | 0.6 | [2][3] |

| Hypoxia/Reoxygenation-induced LDH release (NCX1 transfectants) | Cell Viability | 0.63 ± 0.15 | [1] |

| Muscarinic Acetylcholine Receptor | Radioligand Binding | 18 | [1] |

SN-6 also demonstrates a concentration-dependent inhibition of the bidirectional NCX current (INCX) based on intracellular Na+ concentration. The IC50 values were 3.4 µM, 2.3 µM, and 1.1 µM at intracellular Na+ concentrations of 10 mM, 20 mM, and 30 mM, respectively[1].

Experimental Protocols

The following sections detail the key experimental methodologies employed in the initial characterization of SN-6's biological activity.

45Ca2+ Uptake Assay

This assay is a direct measure of the inhibitory effect of SN-6 on the reverse mode (Ca2+ influx) of the Na+/Ca2+ exchanger.

Cell Culture and Transfection:

-

Parental LLC-PK1 cells (a porcine kidney epithelial cell line) and LLC-PK1 cells stably transfected with NCX1, NCX2, or NCX3 are used.

-

Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Experimental Procedure:

-

Na+ Loading: Confluent cell monolayers in 24-well plates are washed and then incubated in a balanced salt solution (BSS; 10 mM HEPES/Tris, pH 7.4, 146 mM NaCl, 4 mM KCl, 2 mM MgCl2, 0.1 mM CaCl2, 10 mM glucose, and 0.1% bovine serum albumin) containing 1 mM ouabain and 10 µM monensin for 40 minutes at 37°C to increase intracellular Na+ concentration.

-

Initiation of 45Ca2+ Uptake: The Na+-loading solution is aspirated, and the uptake is initiated by adding Na+-free BSS (NaCl replaced with equimolar choline chloride) containing 0.1 mM 45CaCl2 (specific activity of approximately 370 kBq/mL) and 1 mM ouabain. A control with normal BSS is also run.

-

Incubation with SN-6: When testing the effect of SN-6, the compound is pre-incubated with the cells for 15 minutes before initiating the 45Ca2+ uptake.

-

Termination of Uptake: After a 30-second incubation period, the uptake is terminated by rapidly washing the cells four times with an ice-cold stop solution (10 mM HEPES/Tris, pH 7.4, 120 mM choline chloride, and 10 mM LaCl3).

-

Measurement of Radioactivity: The cells are solubilized with 0.1 N NaOH. Aliquots are then taken to determine the amount of incorporated 45Ca2+ using a scintillation counter. Protein concentration is also determined from the cell lysates to normalize the radioactivity counts.

Hypoxia/Reoxygenation-Induced LDH Release Assay

This assay assesses the protective effect of SN-6 against cell damage induced by simulated ischemia-reperfusion injury.

Cell Culture:

-

Parental and NCX1-transfected LLC-PK1 cells are seeded in culture plates and grown to confluence.

Experimental Procedure:

-

Hypoxia Induction: The culture medium is replaced with a hypoxic medium (e.g., glucose-free DMEM) and the cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 3% O2). The duration of hypoxia is typically 16-20 hours[4].

-

Reoxygenation: Following the hypoxic period, the medium is replaced with normoxic culture medium, and the cells are returned to a standard incubator (18-20% O2) for a reoxygenation period, typically 24 hours[4].

-

SN-6 Treatment: SN-6 is added to the culture medium at various concentrations, either before the hypoxic period or during the reoxygenation phase, to evaluate its protective effects.

-

LDH Measurement: After the reoxygenation period, the culture supernatant is collected. The activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercially available LDH cytotoxicity assay kit. The assay typically involves the conversion of a tetrazolium salt into a colored formazan product, which is quantified by measuring its absorbance at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The amount of LDH release is calculated as a percentage of the total LDH release from control cells lysed with a detergent. The protective effect of SN-6 is determined by the reduction in LDH release in treated cells compared to untreated cells subjected to hypoxia/reoxygenation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

References

- 1. Identification of agents that reduce renal hypoxia-reoxygenation injury using cell-based screening: purine nucleosides are alternative energy sources in LLC-PK1 cells during hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia/re-oxygenation injury induces apoptosis of LLC-PK1 cells by activation of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Low O2 and high CO2 in LLC-PK1 cells culture mimics renal ischemia-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic hypoxia induces LLC-PK1 cell proliferation and dedifferentiation by the activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of SN-6 in Modulating Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SN-6, a benzyloxyphenyl derivative, and its role in the modulation of intracellular calcium ([Ca2+]i). Initially investigated as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), research has revealed a more complex pharmacological profile. This document synthesizes key findings on its mechanism of action, summarizes quantitative data from various studies, details common experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

SN-6 was developed as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis that extrudes one Ca2+ ion in exchange for the entry of three Na+ ions (forward mode) or reverses to bring Ca2+ into the cell (reverse mode). The primary therapeutic interest in NCX inhibitors like SN-6 has been for conditions such as heart failure, where altered Ca2+ handling is a key pathophysiological feature.[1][2]

However, studies have demonstrated that SN-6 is not a purely selective inhibitor of NCX.[1] Its effects on intracellular calcium are multifaceted, involving interactions with other ion channels and potentially affecting myofilament sensitivity to Ca2+.[1][2] SN-6 has been shown to preferentially inhibit the Ca2+ uptake via NCX (reverse mode) over Ca2+ efflux (forward mode).[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of SN-6 from various studies, providing a clear comparison of its potency and effects across different experimental systems.

Table 1: Inhibitory Potency (IC50) of SN-6 on NCX Isoforms and Other Channels

| Target | IC50 | Cell Type/System | Reference |

| NCX1 (45Ca2+ uptake) | 2.9 ± 0.12 µM | NCX1-transfected fibroblasts | [3][4] |

| NCX2 (45Ca2+ uptake) | 16 ± 1.1 µM | NCX2-transfected fibroblasts | [4] |

| NCX3 (45Ca2+ uptake) | 8.6 ± 0.27 µM | NCX3-transfected fibroblasts | [4] |

| Na+i-dependent 45Ca2+ uptake | 5.3 ± 0.37 µM | Na+-loaded sarcolemmal vesicles | [4] |

| Outward NCX Current (INCX) | 2.3 µM | Guinea pig ventricular myocytes | [4][5] |

| Inward NCX Current (INCX) | 1.9 µM | Guinea pig ventricular myocytes | [4][5] |

| Hypoxia/Reoxygenation-induced LDH release | 0.63 ± 0.15 µM | NCX1 transfectants | [4] |

| Muscarinic Acetylcholine Receptor | 18 µM | Not specified | [4] |

Table 2: Effects of SN-6 on Intracellular Ca2+ and Contractility in Cardiomyocytes

| Parameter | SN-6 Concentration | Effect in Normal Cells | Effect in Failing Cells | Reference |

| Peak Ca2+ Amplitude | 10 µM | Reduced by 61.57% | Reduced by 64.73% | [1][2] |

| Diastolic Ca2+ | 1 µM | Significantly increased | Significantly increased | [1][2] |

| SR Ca2+ Content | 1 µM | Not specified | Reduced | [1][2] |

| Peak L-type Ca2+ Current (ICa) | 1 µM | Significantly reduced | Significantly reduced | [1][2] |

| Sarcomere Shortening | Increasing concentrations | Reduced amplitude | Greater reduction in amplitude | [1] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathways affected by SN-6 and a typical experimental workflow for its study.

Caption: Proposed signaling pathway of SN-6 action.

Caption: Typical experimental workflow for studying SN-6 effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on SN-6.

-

Objective: To obtain viable, single ventricular myocytes for functional and electrophysiological studies.

-

Procedure:

-

Rats are anesthetized (e.g., with 5% isoflurane) and euthanized by cervical dislocation.[2]

-

The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion.

-

The heart is perfused with a Ca2+-free buffer to wash out the blood, followed by enzymatic digestion with collagenase and protease to dissociate the tissue.

-

The ventricles are minced and gently agitated to release individual myocytes.

-

The cell suspension is filtered and washed to remove undigested tissue and enzymes.

-

Cells are gradually re-exposed to physiological Ca2+ concentrations.

-

Only rod-shaped myocytes with clear striations are selected for experiments.

-

-

Objective: To simultaneously measure intracellular Ca2+ transients and cell contractility in response to SN-6.

-

Procedure:

-

Isolated myocytes are loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM) by incubation.

-

Cells are placed in a chamber on the stage of an inverted microscope equipped for epifluorescence and video imaging.

-

Myocytes are continuously superfused with a physiological salt solution.

-

Contractions are induced by electrical field stimulation (e.g., at 1 Hz).

-

Fluorescence emissions at different wavelengths are recorded to determine the ratio of Ca2+-bound to Ca2+-free indicator, which is proportional to the intracellular Ca2+ concentration.

-

Simultaneously, the cell image is captured by a video camera, and sarcomere length is measured using a video edge detector or fast Fourier transform analysis.

-

After obtaining baseline recordings, the superfusion solution is switched to one containing SN-6 at the desired concentration, and the measurements are repeated.

-

-

Objective: To estimate the amount of Ca2+ stored in the SR.

-

Procedure:

-

Following the protocol for intracellular Ca2+ measurement, electrical stimulation is stopped.

-

A rapid application of a high concentration of caffeine (e.g., 10 mM) is administered to the myocyte.

-

Caffeine opens the ryanodine receptors on the SR, causing a rapid release of stored Ca2+.

-

The amplitude of the resulting Ca2+ transient is used as an index of the SR Ca2+ content.[1][2]

-

-

Objective: To measure specific ion currents, such as the L-type Ca2+ current (ICa) and the Na+/Ca2+ exchange current (INCX).

-

Procedure:

-

Isolated myocytes are placed in a recording chamber.

-

A glass micropipette with a small tip opening is filled with an intracellular solution and brought into contact with the cell membrane.

-

A tight seal is formed between the pipette and the membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit the ion current of interest.

-

Pharmacological agents are used to block other currents and isolate the current being studied.

-

SN-6 is applied via the superfusion solution to determine its effect on the isolated current.[1][5]

-

-

Objective: To directly measure the inhibitory effect of SN-6 on the Ca2+ transport activity of specific NCX isoforms.

-

Procedure:

-

Fibroblast cell lines are stably transfected to express a specific NCX isoform (e.g., NCX1, NCX2, or NCX3).

-

To measure Na+i-dependent Ca2+ uptake (reverse mode), cells are pre-loaded with Na+ by incubation in a Na+-rich, K+-free solution containing a Na+/K+ pump inhibitor (e.g., ouabain).

-

The cells are then incubated in a medium containing 45Ca2+ and varying concentrations of SN-6 for a short period.[4]

-

The uptake is stopped by rapidly washing the cells with an ice-cold solution.

-

The amount of 45Ca2+ taken up by the cells is determined by scintillation counting.

-

IC50 values are calculated from the concentration-response curves.[3][4]

-

Conclusion

SN-6 is a valuable pharmacological tool for studying the role of the Na+/Ca2+ exchanger in cellular calcium homeostasis. However, the evidence strongly suggests that it is not a selective NCX inhibitor, as it also affects other ion channels, notably the L-type Ca2+ channel.[1][2] This lack of selectivity complicates the interpretation of its effects on intracellular calcium and cellular function. In cardiomyocytes, SN-6 generally impairs contractility and Ca2+ handling, leading to reduced systolic Ca2+ transients and increased diastolic Ca2+ levels.[1] These findings underscore the importance of careful characterization of so-called "selective" inhibitors and highlight the intricate interplay of various ion transport mechanisms in the regulation of intracellular calcium. Future research and drug development efforts should aim for compounds with higher selectivity to better delineate the therapeutic potential of NCX inhibition.

References

- 1. The effect of SN-6, a novel sodium-calcium exchange inhibitor, on contractility and calcium handling in isolated failing rat ventricular myocytes [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory mechanism of SN-6, a novel benzyloxyphenyl Na+/Ca2+ exchange inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of SN-6, a novel Na+/Ca2+ exchange inhibitor in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Calcium Handling in Cardiomyocytes Using SN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

SN-6 is a benzyloxyphenyl derivative initially investigated as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component in maintaining calcium homeostasis in cardiomyocytes.[1][2] The NCX plays a crucial role in extruding calcium from the cell, thereby influencing cardiac contractility and electrical activity.[3] However, subsequent research has revealed that SN-6 is not a selective inhibitor of NCX and exerts multiple effects on cardiomyocyte calcium handling and contractility, making its use in research a nuanced subject.[1][2] These notes provide a comprehensive overview of the applications of SN-6, its known effects, and detailed protocols for its use in studying cardiomyocyte physiology.

Mechanism of Action and Cellular Effects

While initially explored for its potential to selectively inhibit the NCX, studies have demonstrated that SN-6 has a broader range of effects on cardiomyocyte ion channels and calcium cycling. Its primary documented actions include:

-

Inhibition of the Na+/Ca2+ Exchanger (NCX): SN-6 inhibits the NCX, with varying potencies for different isoforms.[4] The inhibition is dependent on the intracellular Na+ concentration, with higher concentrations leading to more potent suppression of the NCX current.[5]

-

Inhibition of L-type Ca2+ Current (ICa): SN-6 has been shown to significantly reduce the peak L-type Ca2+ current in both normal and failing cardiomyocytes.[1][2][6] This action contributes to its negative impact on calcium influx and subsequent contractility.

-

Effects on Other Membrane Currents: At a concentration of 10 µM, SN-6 has been observed to inhibit the Na+ current (INa), K+ current (IK), and the inward rectifier K+ current (IK1) to a lesser extent than its effect on ICa.[5]

These actions collectively lead to significant alterations in cardiomyocyte function, including impaired contractility and dysregulated calcium handling.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of SN-6 on various parameters in cardiomyocytes as reported in the literature.

Table 1: Inhibitory Concentrations (IC50) of SN-6

| Target | Cell/Tissue Type | IC50 Value | Reference |

| NCX1 | LLC-PK1 cells | 2.9 µM | [4] |

| NCX2 | LLC-PK1 cells | 16 µM | [4] |

| NCX3 | LLC-PK1 cells | 8.6 µM | [4] |

| Bidirectional NCX Current (outward) | Guinea pig ventricular myocytes | 2.3 µM | [4][5] |

| Bidirectional NCX Current (inward) | Guinea pig ventricular myocytes | 1.9 µM | [4][5] |

| Unidirectional NCX Current (outward) | Guinea pig ventricular myocytes | 0.6 µM | [5] |

| Hypoxia/Reoxygenation-induced LDH release | NCX1 transfectants | 0.63 ± 0.15 µM | [4] |

Table 2: Effects of SN-6 on Cardiomyocyte Calcium Handling and Contractility

| Parameter | Condition | SN-6 Concentration | Observed Effect | Reference |

| Peak Ca2+ Amplitude | Normal rat ventricular myocytes | 10 µM | 61.57% reduction | [1][2] |

| Peak Ca2+ Amplitude | Failing rat ventricular myocytes | 10 µM | 64.73% reduction | [1][2] |

| Diastolic Ca2+ | Normal and failing rat ventricular myocytes | 1 µM | Significant increase | [1][2][6] |

| SR Ca2+ Content | Failing rat ventricular myocytes | 1 µM | Reduction | [1][2][6] |

| Peak L-type Ca2+ Current | Normal rat ventricular myocytes | 1 µM | 32.6 ± 3.6% reduction | [6] |

| Peak L-type Ca2+ Current | Failing rat ventricular myocytes | 1 µM | 42.3 ± 5.2% reduction | [6] |

| Sarcomere Shortening | Normal and failing rat ventricular myocytes | Increasing concentrations | Reduced amplitude | [1][2] |

| Caffeine-induced increase in intracellular Na+ | Rabbit ventricular myocytes | 30 µM | Significant reduction | [7] |

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of SN-6, a novel sodium-calcium exchange inhibitor, on contractility and calcium handling in isolated failing rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of intracellular Na+ in health and disease: pathophysiological mechanisms and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of SN-6, a novel Na+/Ca2+ exchange inhibitor in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. journals.physiology.org [journals.physiology.org]

Application of SN 6 in Ischemia-Reperfusion Injury Models: Detailed Application Notes and Protocols

Introduction

The term "SN 6" in the context of ischemia-reperfusion (I/R) injury is not unambiguously defined in publicly available scientific literature. However, research in this field points to several molecules where "this compound" could be a potential shorthand or a specific designation. This document provides detailed application notes and protocols for three such molecules that are relevant to I/R injury models: ST-6 , a cyclohexane dicarboximide derivative with anti-arrhythmic properties; SENP6 , a deSUMOylating protease involved in neuronal apoptosis in cerebral I/R; and Peroxiredoxin 6 (Prx6) , an antioxidant enzyme with a protective role in various I/R models.

ST-6: A Novel Anti-Arrhythmic Agent in Myocardial Ischemia-Reperfusion

Application Notes

ST-6, a novel cyclohexane dicarboximide derivative, has demonstrated significant potential in preventing ventricular arrhythmias induced by ischemia-reperfusion in animal models.[1] Its primary application is in preclinical studies investigating therapeutic interventions for reperfusion-induced cardiac rhythm disturbances. The mechanism of action, while not fully elucidated in the available literature, is likely associated with the modulation of ion channels and a reduction in the cellular electrophysiological instability that follows the restoration of blood flow to ischemic myocardial tissue.[1][2] Reperfusion arrhythmias are a major complication following clinical interventions for myocardial infarction, such as angioplasty and thrombolysis.[3] The efficacy of ST-6 in suppressing ventricular tachycardia and fibrillation suggests its potential as a therapeutic candidate to improve outcomes in patients undergoing revascularization procedures.[1]

Quantitative Data for ST-6 in a Rat Model of Reperfusion Arrhythmia

| Parameter | Control Group | ST-6 Treated Group | Reference |

| Incidence of Ventricular Tachycardia | High | Dose-dependent suppression | [1] |

| Incidence of Ventricular Fibrillation | High | Dose-dependent suppression | [1] |

| Intravenous (IV) Dose Range | N/A | 0.1 to 2 mg/kg | [1] |

| Intraperitoneal (IP) Dose Range | N/A | 2 to 10 mg/kg | [1] |

| Intraduodenal (ID) Dose Range | N/A | 2 to 10 mg/kg | [1] |

| Administration Timing | N/A | Prior to coronary occlusion | [1] |

| Comparative Efficacy (0.5 mg/kg/min IV) | N/A | Similar to lidocaine and diltiazem | [1] |

Experimental Protocol: Induction of Reperfusion Arrhythmia in Rats

This protocol is based on the methodology described for evaluating the effects of ST-6.[1]

1. Animal Model:

-

Use male Wistar rats, anesthetized with pentobarbital sodium.

2. Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for a period of 4 minutes to induce ischemia.

-

Release the ligature to allow for a 4-minute reperfusion period.

3. Drug Administration:

-

For intravenous administration, inject ST-6 (0.1 to 2 mg/kg) prior to the induction of ischemia.

-

For intraperitoneal or intraduodenal administration, administer ST-6 (2 to 10 mg/kg) 15 minutes before coronary occlusion.

4. Data Collection:

-

Monitor electrocardiogram (ECG) throughout the procedure to record the incidence and duration of ventricular arrhythmias (tachycardia and fibrillation).

5. Comparative Analysis:

-

To compare efficacy, infuse ST-6 (0.5 mg/kg/min) from 1 minute after the onset of occlusion until the end of the reperfusion period. Compare the results with other anti-arrhythmic agents like lidocaine (0.1 mg/kg/min) and diltiazem (0.5 mg/kg/min).[1]

Proposed Signaling Pathway for ST-6 Action

Caption: Proposed mechanism of ST-6 in preventing reperfusion arrhythmia.

SENP6: A Regulator of Neuronal Apoptosis in Cerebral Ischemia-Reperfusion

Application Notes

Sentrin/SUMO-specific protease 6 (SENP6) is a deSUMOylating enzyme that has been identified as a key player in neuronal apoptosis following cerebral ischemia-reperfusion injury.[4][5][6] In I/R models, the expression of SENP6 is upregulated.[4] SENP6 mediates the deSUMOylation of Annexin-A1 (ANXA1), which leads to its nuclear translocation and the subsequent activation of pro-apoptotic pathways.[5][6] Therefore, the inhibition of SENP6 presents a novel therapeutic strategy for mitigating neuronal damage in ischemic stroke.[4][5] Research in this area focuses on understanding the downstream effects of SENP6 inhibition and developing specific inhibitors for neuroprotection.

Quantitative Data for SENP6 Inhibition in a Mouse Model of Cerebral Ischemia

| Parameter | Control Group (Ischemia) | SENP6 Inhibition Group | Reference |

| ANXA1 SUMOylation | Decreased | Increased/Restored | [5][6] |

| ANXA1 Nuclear Translocation | Increased | Decreased | [5] |

| p53 Transcriptional Activity | Increased | Inhibited | [5][6] |

| Bid Expression | Increased | Decreased | [5][6] |

| Caspase-3 Activation | Increased | Suppressed | [5][6] |

| Neuronal Apoptosis | Increased | Reduced | [5][6] |

| Neurological Function | Impaired | Significantly Improved | [4][5] |

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice [6]

-

Animal Model: Use adult male C57BL/6J mice.

-

Surgical Procedure:

-

Induce anesthesia.

-

Perform a midline neck incision to expose the common carotid artery.

-

Introduce a filament to occlude the middle cerebral artery to induce ischemia.

-

After a defined period (e.g., 1 hour), withdraw the filament to allow reperfusion.

-

-

Intervention:

-

For SENP6 inhibition, a catalytic mutant of SENP6 can be overexpressed in neurons using viral vectors prior to MCAO.

-

-

Outcome Measures:

-

Assess neurological deficits at various time points post-reperfusion.

-

Measure infarct volume using TTC staining.

-

Perform immunohistochemistry and Western blotting on brain tissue to analyze protein expression and localization (SENP6, ANXA1, p53, cleaved caspase-3).

-

In Vitro Model: Oxygen-Glucose Deprivation and Reperfusion (OGD/R) in Primary Neurons [5][6]

-

Cell Culture: Use primary cultured neurons from mice.

-

OGD/R Procedure:

-

Induce ischemia by replacing the culture medium with a glucose-free medium and placing the cells in a hypoxic chamber (e.g., 1 hour).

-

Initiate reperfusion by returning the cells to normal glucose-containing medium and normoxic conditions.

-

-

Intervention:

-

Transfect neurons with constructs to overexpress a SENP6 catalytic mutant or use specific SENP6 inhibitors.

-

-

Outcome Measures:

-

Assess cell viability (e.g., LDH release assay).

-

Quantify apoptosis using TUNEL staining.

-

Perform co-immunoprecipitation and Western blotting to study protein interactions and modifications (SUMOylation of ANXA1).

-

SENP6 Signaling Pathway in Cerebral Ischemia-Reperfusion Injury

Caption: SENP6-mediated signaling cascade in neuronal apoptosis after cerebral I/R.

Peroxiredoxin 6 (Prx6): An Antioxidant Protector in Ischemia-Reperfusion

Application Notes

Peroxiredoxin 6 (Prx6) is a unique 1-Cys peroxiredoxin with both peroxidase and phospholipase A2 activities.[7] It plays a crucial protective role against I/R injury in various organs, including the liver, heart, small intestine, and brain.[8][9][10][11] The primary mechanism of Prx6-mediated protection is its ability to reduce reactive oxygen species (ROS), thereby mitigating oxidative stress and subsequent cellular damage.[7][8] In hepatic I/R, Prx6 translocates to the mitochondria to limit mitochondrial dysfunction.[8] Studies using Prx6 knockout mice have demonstrated increased susceptibility to I/R injury, highlighting its non-redundant protective function.[9] Exogenous administration of Prx6 has also been shown to be effective in reducing I/R-induced tissue damage, suggesting its therapeutic potential.[10]

Quantitative Data for Peroxiredoxin 6 in Ischemia-Reperfusion Injury Models

| Model | Parameter | Wild-Type (WT) | Prx6 Knockout (KO) | Reference |

| Hepatic I/R | Hepatocellular Injury (serum ALT) | Lower | Significantly Higher | [8] |

| Mitochondrial H2O2 Generation | Lower | Significantly Higher | [8] | |

| Cardiac I/R | Recovery of Left Ventricular Function | Higher | Reduced | [9] |

| Myocardial Infarct Size | Smaller | Increased | [9] | |

| Cardiomyocyte Apoptosis | Lower | Higher | [9] | |

| Intestinal I/R (with exogenous Prx6) | Necrosis and Apoptosis | N/A | Minimized | [10] |

| Antioxidant Enzyme Gene Activity | N/A | Normalized | [10] |

Experimental Protocols

Hepatic Ischemia-Reperfusion in Mice [8]

-

Animal Model: Use wild-type and Prx6-knockout mice.

-

Surgical Procedure:

-

Anesthetize the mice.

-

Induce partial hepatic ischemia by clamping the portal triad supplying the left lateral and median lobes of the liver (e.g., for 90 minutes).

-

Remove the clamp to initiate reperfusion (e.g., for up to 8 hours).

-

-

Outcome Measures:

-

Measure serum alanine aminotransferase (ALT) levels to assess hepatocellular injury.

-

Determine neutrophil accumulation in the liver by measuring myeloperoxidase (MPO) activity.

-

Isolate mitochondria and measure H2O2 production and respiratory function.

-

Perform Western blotting to assess Prx6 localization in cytoplasmic and mitochondrial fractions.

-

Cardiac Ischemia-Reperfusion in Isolated Mouse Hearts (Langendorff) [9]

-

Animal Model: Use hearts from wild-type and Prx6-knockout mice.

-

Perfusion Protocol:

-

Perfuse the isolated hearts with Krebs-Henseleit buffer.

-

Induce global ischemia by stopping the perfusion (e.g., for 30 minutes).

-

Reperfuse the hearts with oxygenated buffer (e.g., for 120 minutes).

-

-

Outcome Measures:

-

Monitor left ventricular developed pressure (LVDP) and heart rate to assess cardiac function.

-

Measure infarct size using TTC staining.

-

Assess apoptosis by TUNEL staining.

-

Measure markers of oxidative stress (e.g., malondialdehyde).

-

Workflow for Exogenous Prx6 Administration in Intestinal I/R

Caption: Experimental workflow for testing exogenous Prx6 in intestinal I/R.

References

- 1. Effects of a novel cyclohexane dicarboximide derivative, ST-6, on reperfusion-induced arrhythmia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 3. heartscience.ub.ac.id [heartscience.ub.ac.id]

- 4. Inhibition of SENP6 restrains cerebral ischemia-reperfusion injury by regulating Annexin-A1 nuclear translocation-associated neuronal apoptosis [thno.org]

- 5. Inhibition of SENP6 restrains cerebral ischemia-reperfusion injury by regulating Annexin-A1 nuclear translocation-associated neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of SENP6 restrains cerebral ischemia-reperfusion injury by regulating Annexin-A1 nuclear translocation-associated neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxiredoxin 6 attenuates ischemia- and hypoxia-induced liver damage of brain-dead donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxiredoxin-6 protects against mitochondrial dysfunction and liver injury during ischemia-reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Protective Effect of Peroxiredoxin 6 in Ischemia/Reperfusion-Induced Damage of Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

SN-6 as a Tool for Investigating Na+/Ca2+ Exchanger (NCX) Function: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane transport protein that plays a pivotal role in maintaining intracellular calcium homeostasis. It mediates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). The direction of ion transport is determined by the electrochemical gradients of Na+ and Ca2+ and the membrane potential. The reverse mode (Ca2+ influx) and forward mode (Ca2+ efflux) of NCX are implicated in various physiological and pathophysiological processes, including cardiac excitation-contraction coupling, neuronal signaling, and ischemic injury.

SN-6, a benzyloxyphenyl derivative, has emerged as a valuable pharmacological tool for studying the function and physiological roles of NCX. It acts as a selective inhibitor of NCX, demonstrating a preference for the NCX1 isoform. This document provides detailed application notes and protocols for utilizing SN-6 to investigate NCX function in various experimental settings.

Data Presentation

Inhibitory Potency of SN-6 on NCX Isoforms

The inhibitory effects of SN-6 on the reverse mode (intracellular Na+-dependent 45Ca2+ uptake) of different NCX isoforms are summarized below.

| NCX Isoform | IC50 (µM) | Cell Type | Reference |

| NCX1 | 2.9 | NCX1-transfected fibroblasts | [1][2][3][4][5] |

| NCX2 | 16 | NCX2-transfected fibroblasts | [2][3][4][5] |

| NCX3 | 8.6 | NCX3-transfected fibroblasts | [2][3][4][5] |

Inhibitory Effects of SN-6 on NCX Currents

Electrophysiological studies have further characterized the inhibitory effects of SN-6 on NCX currents (INCX).

| INCX Component | IC50 (µM) | Cell Type | Conditions | Reference |

| Outward (bi-directional) | 2.3 | Guinea pig ventricular myocytes | [6][7][8] | |

| Inward (bi-directional) | 1.9 | Guinea pig ventricular myocytes | [6][7][8] | |

| Outward (uni-directional) | 0.6 | Guinea pig ventricular myocytes | [6][7] |

Off-Target Effects of SN-6

It is crucial to consider the potential off-target effects of SN-6, as it is not entirely specific for NCX.

| Target | Effect | Concentration (µM) | Reference |

| L-type Ca2+ current (ICa) | Inhibition | 1 | [9][10] |

| Myofilament Ca2+ sensitivity | Potential alteration | Low concentrations | [9][10][11] |

| Muscarinic acetylcholine receptors | Affinity | 18 (IC50) | [2] |

| Various other receptors and ion channels | Minimal activity | >30 (IC50) | [2] |

Signaling Pathways and Experimental Workflows

NCX-Mediated Ion Exchange and Inhibition by SN-6

The following diagram illustrates the fundamental mechanism of Na+/Ca2+ exchange and the inhibitory action of SN-6.

Caption: Bidirectional ion transport by NCX and its inhibition by SN-6.

Experimental Workflow for Investigating NCX Function using SN-6

This diagram outlines a typical experimental workflow for assessing the role of NCX using SN-6.

Caption: General experimental workflow for studying NCX function with SN-6.

Experimental Protocols

Protocol 1: Preparation of SN-6 Stock Solution

Materials:

-

SN-6 powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the product's molecular weight (typically around 402.16 g/mol ), calculate the mass of SN-6 powder required to prepare a high-concentration stock solution (e.g., 10-40 mM) in DMSO.

-

Weigh the calculated amount of SN-6 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex the solution until the SN-6 powder is completely dissolved.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Prepare a vehicle control with the same final DMSO concentration.

Protocol 2: 45Ca2+ Uptake Assay to Measure Reverse Mode NCX Activity

This assay measures the intracellular Na+-dependent uptake of radioactive 45Ca2+, which is indicative of reverse mode NCX activity.

Materials:

-

Cells expressing the NCX of interest (e.g., NCX-transfected fibroblasts or primary cells)

-

Cell culture plates (e.g., 24-well or 96-well)

-

Na+-loading buffer (e.g., a buffer containing a Na+ ionophore like monensin or a high Na+ concentration)

-

45Ca2+ uptake buffer (containing 45Ca2+)

-

Wash buffer (ice-cold, e.g., PBS with 2 mM EGTA)

-

Cell lysis buffer (e.g., 0.1 N NaOH)

-

Scintillation cocktail

-

Scintillation counter

-

SN-6 stock solution and vehicle (DMSO)

Procedure:

-

Cell Seeding: Seed the cells in culture plates and grow them to near confluency.

-

Na+ Loading:

-

Wash the cells with a Na+-free buffer.

-

Incubate the cells in the Na+-loading buffer for a sufficient time to increase intracellular Na+ concentration.

-

-

SN-6 Pre-incubation:

-

Wash the cells to remove the Na+-loading buffer.

-

Pre-incubate the cells with different concentrations of SN-6 (or vehicle control) in a suitable buffer for 15-30 minutes at 37°C.[3]

-

-

45Ca2+ Uptake:

-

Initiate the uptake by adding the 45Ca2+ uptake buffer.

-

Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

-

Stopping the Reaction and Washing:

-

Rapidly aspirate the uptake buffer.

-

Wash the cells multiple times with ice-cold wash buffer to remove extracellular 45Ca2+.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with the cell lysis buffer.

-

Transfer the cell lysate to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of 45Ca2+ uptake for each condition.

-

Normalize the data to the protein content of each well.

-

Plot the 45Ca2+ uptake as a function of SN-6 concentration to determine the IC50 value.

-

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology to Measure INCX

This protocol allows for the direct measurement of the NCX current (INCX) and the effect of SN-6 on its activity.

Materials:

-

Isolated single cells (e.g., cardiomyocytes, neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Extracellular (bath) solution

-

Intracellular (pipette) solution with a defined Na+ concentration

-

SN-6 stock solution and vehicle (DMSO)

-

Data acquisition and analysis software

Procedure:

-

Cell Preparation: Isolate single cells using standard enzymatic digestion protocols and plate them on coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Solution Preparation:

-

Prepare the extracellular solution.

-

Prepare the intracellular solution with a known concentration of Na+ to control the driving force for NCX.

-

-

Obtaining a Whole-Cell Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Recording INCX:

-

Clamp the cell at a holding potential (e.g., -40 mV).

-

Apply a voltage ramp or step protocol to elicit INCX. The specific protocol will depend on the experimental goals (e.g., measuring forward vs. reverse mode).

-

To isolate INCX, other ionic currents may need to be blocked pharmacologically.

-

-

Application of SN-6:

-